molecular formula C9H11FN2O2 B12097949 4-fluoro-3-nitro-N-(propan-2-yl)aniline

4-fluoro-3-nitro-N-(propan-2-yl)aniline

Cat. No.: B12097949
M. Wt: 198.19 g/mol
InChI Key: YKFHWNXYPOGWSA-UHFFFAOYSA-N
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Description

4-fluoro-3-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11FN2O2 It is a nitroarene, characterized by the presence of both a nitro group and a fluoro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-nitro-N-(propan-2-yl)aniline typically involves the nitration of 4-fluoroaniline followed by alkylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-nitro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: 4-fluoro-3-amino-N-(propan-2-yl)aniline.

    Substitution: Products depend on the nucleophile used, such as 4-amino-3-nitro-N-(propan-2-yl)aniline when using an amine.

Scientific Research Applications

4-fluoro-3-nitro-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitro-N-(propan-2-yl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3-nitro-N-(propan-2-yl)aniline is unique due to the presence of both a nitro and a fluoro group on the aniline ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

4-fluoro-3-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11FN2O2/c1-6(2)11-7-3-4-8(10)9(5-7)12(13)14/h3-6,11H,1-2H3

InChI Key

YKFHWNXYPOGWSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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